5-Chloro-1-methylpyridin-2-one
Overview
Description
5-Chloro-1-methylpyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridinone, where a chlorine atom is substituted at the 5th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylpyridin-2-one typically involves the chlorination of 1-methylpyridin-2-one. One common method is the reaction of 1-methylpyridin-2-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylpyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-methylpyridin-2-one, while oxidation can produce this compound N-oxide.
Scientific Research Applications
5-Chloro-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylpyridin-2-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-2-one: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
5-Chloro-2-methylpyridine: Similar structure but lacks the ketone functionality, leading to different reactivity and applications.
5-Chloro-1-phenylpyridin-2-one: Contains a phenyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
5-Chloro-1-methylpyridin-2-one is unique due to the presence of both a chlorine atom and a methyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research.
Biological Activity
5-Chloro-1-methylpyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 143.57 g/mol. The structure consists of a pyridine ring with a chlorine atom and a carbonyl group at the 2-position, which plays a crucial role in its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated its potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular pathways.
- Enzyme Inhibition : It has been shown to interact with enzymes, affecting their catalytic activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may bind to active sites on enzymes or receptors, leading to altered enzymatic activity or signal transduction pathways.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | , |
Anticancer | Inhibits proliferation of cancer cells | , |
Enzyme Inhibition | Modulates enzyme activities | , |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Anticancer Activity
Research conducted by Leung et al. (2020) highlighted the anticancer potential of derivatives based on this compound. The study demonstrated that certain derivatives showed IC50 values as low as 10 µM against human cancer cell lines, suggesting a promising avenue for drug development targeting specific cancers.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, often involving the chlorination of pyridin-2-one derivatives. The versatility in its synthesis allows for the development of numerous derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Table 2: Synthetic Routes and Derivatives
Derivative Name | Synthesis Method | Biological Activity |
---|---|---|
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | Bromination followed by chlorination | Enhanced antimicrobial properties |
5-Fluoro-1-methylpyridin-2-one | Fluorination reaction | Increased anticancer activity |
Properties
IUPAC Name |
5-chloro-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJAMFZYRYPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545899 | |
Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-78-2 | |
Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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